Chromium(III) acetate

Description

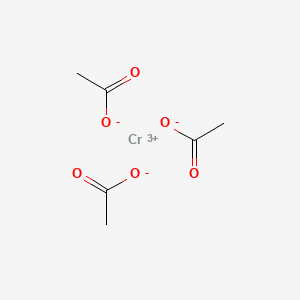

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYQVWLEPYFFLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020327 | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB] | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg for aqueous solution (USCG, 1999) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids)) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green powder | |

CAS No. |

1066-30-4, 17593-70-3, 39430-51-8 | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017593703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6DL7H397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature)) | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Chromium Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of basic chromium acetate. The content is tailored for a technical audience and includes detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Formula and Nomenclature

Basic chromium acetate is not a single compound but rather a family of coordination complexes. The most well-characterized and commonly referenced species features a trinuclear chromium cation.

The core chemical entity is the hexakis(µ-acetato)-triaqua-µ₃-oxo-trichromium(III) cation . Its chemical formula is [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ .[1][2] This complex cation is typically isolated as a salt with various anions, such as chloride. A common crystalline form is the chloride hexahydrate, with the full formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]Cl·6H₂O .[1]

Other related formulations, which may represent different compounds within the "basic chromium acetate" family or commercial mixtures, include Cr₃(OH)₂(OOCCH₃)₇.[3][4]

Molecular Structure

The defining feature of basic chromium acetate is its trinuclear structure. Key characteristics include:

-

Trinuclear Core : Three chromium(III) ions are located at the vertices of an equilateral triangle.[1][5][6]

-

Central Oxo Ligand : A central oxygen atom lies at the heart of the triangle, coplanar with the three chromium atoms and acting as a triply bridging ligand (µ₃-oxo).[1][5][6]

-

Octahedral Coordination : Each Cr(III) ion is in an octahedral coordination environment.[1][5] The coordination sphere of each chromium atom is composed of the central oxygen atom, four oxygen atoms from four different bridging acetate groups, and one oxygen atom from a terminal water molecule.[1]

-

Bridging Acetate Ligands : Six acetate groups act as bridging ligands, linking each pair of chromium atoms.

-

Terminal Aqua Ligands : Three water molecules are coordinated directly to the chromium ions, one for each metal center.

This robust structure is isostructural with analogous basic acetate complexes of iron(III) and manganese(III).[1][2]

Structural Diagram

The logical relationship of the core components of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation is visualized below.

References

physical and chemical properties of chromium triacetate

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium Triacetate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, often referred to as chromium triacetate, is a coordination compound with significant applications in various industrial and research settings. It serves as a mordant in textile dyeing, a tanning agent, a catalyst for olefin polymerization, and as an ionic cross-linker.[1][2] In the context of life sciences and drug development, trivalent chromium compounds are investigated for their roles in metabolism and cellular signaling.[1] Notably, this compound has been identified as an inhibitor of 5'-AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, thereby influencing processes like lipogenesis.[3][4]

This document provides a comprehensive overview of the core . It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of its chemical structure and relevant biological pathways to support advanced research and development activities. The anhydrous form has the chemical formula Cr(C₂H₃O₂)₃, though it often exists in hydrated forms or as a basic trinuclear complex.[5][6]

Physical and Chemical Properties

The properties of chromium triacetate are summarized below. The compound is typically a grayish-green to blue-violet crystalline powder.[1][2] It is important to distinguish between the simple formula and the commonly encountered basic chromium acetate, a trinuclear complex with the cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, which has a distinct structure.[6]

General and Physical Properties

A collection of fundamental physical and identifying properties for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉CrO₆ | [5] |

| Molecular Weight | 229.13 g/mol | [2][5] |

| CAS Number | 1066-30-4 | [1][5] |

| Appearance | Grayish-green to bluish-green powder | [1][2] |

| Melting Point | >400 °C (Decomposes) | [1][2] |

| Density | 1.28 - 1.705 g/cm³ | [1][5] |

| Boiling Point | 117.1 °C (for aqueous solution) | [7] |

| LogP (n-octanol/water) | 0.041 - 0.2 (at 22 °C, pH 5) | [1][2] |

| Odor | Odorless | [2][7] |

Solubility Data

The solubility of this compound in various solvents is critical for its application in solution-based assays and formulations.

| Solvent | Solubility | Conditions | Reference(s) |

| Water | 675 g/L | 20 °C, pH 5 | [2][8] |

| DMSO | 10 - 14.29 mg/mL (43.64 - 62.37 mM) | Room Temperature | [1][9] |

| Acetone | 2 g/L | 15 °C | [2] |

| Methanol | 45.4 g/L | 15 °C | [2] |

| In Vivo Formulation 1 | ≥ 1.43 mg/mL | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | [1] |

| In Vivo Formulation 2 | ≥ 1.43 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |

Molecular Structure and Spectroscopy

The structure of this compound in its common form is not a simple monomer but a trinuclear oxo-centered complex. Spectroscopic methods are essential for confirming its structure.

Molecular Structure

Basic chromium acetate features a distinctive structure with three octahedral Cr(III) centers.[6] These centers are bridged by a central oxygen atom (a µ₃-oxo ligand) and six acetate ligands.[6][10] Each chromium ion's coordination is completed by a terminal water molecule.[10][11] This arrangement forms the stable cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[6]

Caption: Logical diagram of the basic this compound trinuclear core.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of chromium triacetate.

| Technique | Key Features / Peaks | Reference(s) |

| FT-IR | Vibrational features distinctive for a trimetallic carboxylate complex with a µ₃-O-Cr₃ core. A characteristic Cr-O bond stretching vibration appears in the low-frequency zone (e.g., ~661 cm⁻¹). | [10][12] |

| ²H NMR / ¹H NMR | Peaks corresponding to ionic, unidentate, bidentate, and bridging acetate groups can be assigned. Due to the paramagnetic nature of Cr(III), signals are often broadened. | [13][14][15] |

| FAB Mass Spec | Confirms the existence of the cyclic chromium trimer in solution. | [13][14] |

Biological Activity and Signaling

Chromium(III) compounds are known to influence metabolic pathways. This compound, specifically, has been shown to act as an inhibitor of AMPK phosphorylation.[3] AMPK is a central energy sensor that, when activated, promotes catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibits anabolic pathways (like cholesterol and lipid synthesis).[16] By inhibiting AMPK phosphorylation (activation), chromium triacetate can promote lipogenesis and upregulate the expression of adipogenic genes like PPARγ and SCD.[4][16]

Caption: Signaling pathway showing Chromium Triacetate's inhibition of AMPK.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of chromium triacetate and for its synthesis.

Synthesis of this compound

This protocol describes a common laboratory synthesis starting from a chromium(VI) compound.[17]

-

Reduction of Cr(VI): Dissolve 25g of potassium dichromate in 500ml of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating complete reduction to Cr(III). Alternatively, add the Cr(VI) compound to a mixture of 420ml water and 80ml concentrated HCl, followed by 35ml of ethyl alcohol to achieve reduction.

-

Removal of Excess Reagent: Boil the resulting green solution to remove any excess sulfur dioxide or, in the alternate method, to remove excess alcohol and acetaldehyde.

-

Precipitation of Cr(OH)₃: Heat the Cr(III) salt solution to boiling. While stirring continuously, slowly add concentrated ammonia water until a slight excess is present (approx. 40ml). This will precipitate chromium(III) hydroxide.

-

Washing: Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with three 100ml portions of boiling water.

-

Formation of Acetate: Transfer the moist chromium(III) hydroxide to an evaporating basin and dissolve it in approximately 100ml of glacial acetic acid.

-

Crystallization: Evaporate the solution over a small flame in a fume hood almost to dryness. Stir frequently as the solution becomes more concentrated.

-

Drying: Place the resulting crystals in a desiccator to dry completely.

Caption: Experimental workflow for the synthesis of this compound.

Determination of Physical Properties

Melting Point (OECD Guideline 102): The melting point is determined as the temperature range over which the phase transition from solid to liquid occurs.[2][17]

-

Apparatus: Capillary tube method with a liquid bath or metal block heater, or Differential Scanning Calorimetry (DSC).[1]

-

Procedure (Capillary Method): A small, finely pulverized sample is packed into a capillary tube to a height of ~3 mm.[17] The tube is placed in the heating apparatus, which is heated at a controlled rate (e.g., 3 K/min).[17] The temperature is recorded at the first sign of melting and when the last solid particle disappears.[17]

-

Procedure (DSC): A small, weighed sample is placed in a crucible and heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured. The melting point is determined from the onset temperature of the endothermic melting peak.

Water Solubility (OECD Guideline 105): This method determines the saturation mass concentration of the substance in water.[6][8]

-

Apparatus: Flask with a magnetic stirrer, constant temperature bath, analytical balance, and a method for concentration analysis.

-

Procedure (Flask Method): An amount of the substance in excess of its expected solubility is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.[8] After equilibration, the mixture is allowed to settle, and an aliquot of the supernatant is carefully removed, filtered, and analyzed for its concentration. This process is repeated until successive measurements are consistent.

Partition Coefficient (n-octanol/water) (OECD Guideline 117): This method determines the LogP value using High-Performance Liquid Chromatography (HPLC).[5][18]

-

Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its n-octanol/water partition coefficient.

-

Procedure: A reverse-phase HPLC system with a C18 column is used.[5] A set of reference compounds with known LogP values is injected to create a calibration curve of log(retention time) versus logP. The test substance is then injected under the same isocratic conditions.[5][18] Its retention time is measured, and its LogP is determined by interpolation from the calibration curve.[5]

Spectroscopic and Thermal Analysis

FT-IR Spectroscopy:

-

Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) can be finely ground with ~100 mg of dry, IR-transparent potassium bromide (KBr) and pressed into a thin, transparent pellet.[19] Alternatively, a thin film can be cast on a salt plate by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.[10] For rapid analysis, the Attenuated Total Reflectance (ATR) method can be used by pressing the powder directly onto the ATR crystal.[19][20]

-

Analysis: A background spectrum (of air or the blank KBr pellet) is recorded first. The sample is then placed in the IR beam path, and the spectrum is acquired.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.[21][22] The solution must be clear and free of solid particles; filtration through a pipette with a glass wool plug is recommended.[22]

-

Considerations for Paramagnetic Compounds: Cr(III) is a paramagnetic ion, which causes significant broadening of NMR signals and a wide chemical shift range.[15][23] This can make interpretation difficult and may obscure fine coupling details.[15] However, it also leads to shorter relaxation times, allowing for rapid data acquisition.[15]

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24][25] It is used to determine thermal stability and composition (e.g., loss of water of hydration).[24]

-

Procedure: A small sample (5-20 mg) is placed in a tared crucible on a highly sensitive microbalance within a furnace.[26] The furnace is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of a purge gas (e.g., nitrogen or air).[25][26] The mass of the sample is recorded continuously as a function of temperature. The resulting curve shows mass loss steps corresponding to events like dehydration or decomposition.

References

- 1. laboratuar.com [laboratuar.com]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. oecd.org [oecd.org]

- 4. Chromium acetate stimulates adipogenesis through regulation of gene expression and phosphorylation of adenosine monophosphate-activated protein kinase in bovine intramuscular or subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. acri.gov.tw [acri.gov.tw]

- 13. oecd.org [oecd.org]

- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acri.gov.tw [acri.gov.tw]

- 18. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. jascoinc.com [jascoinc.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. NMR Sample Preparation [nmr.chem.umn.edu]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 25. aurigaresearch.com [aurigaresearch.com]

- 26. epfl.ch [epfl.ch]

Solubility of Chromium(III) Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chromium(III) acetate in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.

Executive Summary

This compound, an inorganic compound with applications in various industrial and pharmaceutical processes, exhibits a range of solubilities in organic solvents. This guide consolidates available quantitative data, outlines experimental procedures for solubility determination, and provides a visual workflow to guide researchers. Understanding the solubility of different forms of this compound—including its anhydrous, hydrated, and basic forms—is critical for its effective application.

Forms of this compound

It is crucial to distinguish between the different forms of this compound, as their structures and properties, including solubility, can vary significantly. The most common forms include:

-

Anhydrous this compound (Cr(CH₃COO)₃): The water-free form of the salt.

-

This compound Monohydrate (Cr(CH₃COO)₃·H₂O): A hydrated form containing one molecule of water per formula unit. It is described as a grayish-green or blue-green solid.[1]

-

Basic this compound ([Cr₃O(CH₃COO)₆(H₂O)₃]⁺): A coordination complex with a distinct structure, often found as a salt with various anions.[2] It is typically soluble in water.[2]

The varying solubility characteristics of these forms necessitate clear identification of the specific compound being used in any experimental or formulation work.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. It is important to note that the specific form of the this compound is not always clearly stated in the literature, which can lead to variability.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Form of this compound | Reference |

| Methanol | CH₃OH | 45.4 g/L | 15 | Not Specified | [3][4] |

| Acetone | C₃H₆O | 2 g/L | 15 | Not Specified | [3][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 14.29 mg/mL (equivalent to 14.29 g/L) | Not Specified | Not Specified | [5] |

| Ethanol | C₂H₅OH | Solvolyzed by alcohol (qualitative) | Not Specified | Hexahydrate | [6] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | No quantitative data available | - | - |

Note: "Solvolyzed by alcohol" indicates a reaction with the solvent, not just simple dissolution.[6] For DMSO, sonication is recommended to achieve the stated solubility.[5]

Experimental Protocols

Accurate determination of solubility is fundamental for any application. The following are detailed methodologies for key experimental procedures related to the synthesis and solubility measurement of this compound.

Synthesis of this compound

This protocol describes a common method for the laboratory synthesis of this compound from a chromium(VI) precursor.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethyl alcohol (C₂H₅OH)

-

Concentrated hydrochloric acid (HCl)

-

Concentrated ammonia water (NH₄OH)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium(VI): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Boil the solution to remove any excess SO₂.[7] Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated HCl, followed by the addition of 35 mL of ethyl alcohol. Boil the resulting solution to remove excess alcohol and acetaldehyde.[7]

-

Precipitation of Chromium(III) Hydroxide: Heat the Cr(III) salt solution to boiling and slowly add concentrated ammonia water while stirring continuously until a slight excess is present (approximately 40 mL). This will precipitate chromium(III) hydroxide.[7]

-

Isolation and Washing: Filter the precipitated chromium(III) hydroxide using a large Büchner funnel and wash it thoroughly with three 100 mL portions of boiling water.[7]

-

Formation of this compound: Transfer the moist chromium(III) hydroxide to an evaporating basin and dissolve it in about 100 mL of glacial acetic acid.[7]

-

Crystallization: Evaporate the solution almost to dryness over a small flame, stirring frequently. The resulting crystals are then left in a desiccator to dry completely.[7]

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent. This can be adapted for various specific quantitative methods.

Caption: A generalized workflow for determining the solubility of a compound.

Detailed Experimental Protocols for Solubility Determination

1. Gravimetric Method

This method is a straightforward and widely used technique for determining solubility.

Materials:

-

This compound (specific form to be tested)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

-

Mass Determination: Weigh the container with the dried solute. The mass of the solute is the difference between this final weight and the initial weight of the empty container.

-

Calculation: Calculate the solubility using the mass of the dried solute and the initial volume of the saturated solution withdrawn.

2. UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb light in the UV-Vis spectrum and can be more rapid than the gravimetric method.

Materials:

-

This compound

-

Organic solvent of interest

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Analysis: After equilibration, filter the saturated solution. Accurately dilute a known volume of the clear saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various fields. This guide has provided the available quantitative data, highlighting the importance of specifying the form of the compound. The detailed experimental protocols for synthesis and solubility determination, along with the visual workflow, offer a practical resource for researchers and professionals. Further research is needed to quantify the solubility of different forms of this compound in a wider range of organic solvents to expand the utility of this versatile compound.

References

An In-depth Technical Guide to Chromium Acetate Hydroxide: Formula, Molecular Weight, and Associated Methodologies

This technical guide provides a comprehensive overview of chromium acetate hydroxide, a compound of interest to researchers, scientists, and professionals in drug development. The guide details the various chemical formulas and molecular weights reported for this substance, outlines experimental protocols for its synthesis, and illustrates a relevant biological signaling pathway.

Chemical Formula and Molecular Weight

Chromium acetate hydroxide, often referred to as basic chromium acetate, is not a single, uniformly defined compound. Instead, the literature describes a family of related complexes, each with a distinct chemical formula and molecular weight. This variation can be attributed to different structures and degrees of hydration. A summary of the reported formulas and corresponding molecular weights is presented in the table below for clear comparison.

| Chemical Formula | Molecular Weight ( g/mol ) | Common Name/Synonym |

| [Cr₂(OH)₃(OAc)₃]₄ | 1328.581 | Chromium(III) acetate hydroxide |

| C₁₄H₂₃Cr₃O₁₆ or Cr₃(OH)₂(CH₃COO)₇ | 603.31 | Basic chromium acetate |

| C₁₄H₃₂Cr₃O₁₆ | 612.38 | Chromium (III) acetate hydroxide |

| [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆ (a related salt) | 723.84 | Basic chromium (III) acetate chloride hexahydrate |

Experimental Protocols

Detailed methodologies for the synthesis of chromium acetate compounds are crucial for reproducible research. Below are experimental protocols derived from established laboratory preparations.

Preparation of Chromium (III) Acetate

This protocol outlines the synthesis of chromium (III) acetate through the reduction of a chromium (VI) compound followed by precipitation.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium (VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethyl alcohol (C₂H₅OH) and concentrated Hydrochloric acid (HCl)

-

Concentrated ammonia water (NH₄OH)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium (VI):

-

Method A (using SO₂): Dissolve 25 g of potassium dichromate in 500 ml of water. Bubble sulfur dioxide through the solution until the color changes to a pure green, indicating the complete reduction to trivalent chromium. Boil the solution to remove any excess sulfur dioxide.[1]

-

Method B (using ethanol): To a mixture of 420 ml of water and 80 ml of concentrated hydrochloric acid, add the chromium (VI) compound. Then, add 35 ml of ethyl alcohol. Boil the resulting solution to remove excess alcohol and acetaldehyde.[1]

-

-

Precipitation of Chromium (III) Hydroxide:

-

Heat the solution of the chromic salt to boiling.

-

While stirring continuously, slowly add concentrated ammonia water until a slight excess is present. Approximately 40 ml should be sufficient.

-

Collect the precipitated chromium (III) hydroxide by suction filtration using a large Buchner funnel.

-

Wash the precipitate thoroughly with three 100 ml portions of boiling water.[1]

-

-

Formation of Chromium (III) Acetate:

-

Transfer the moist chromium (III) hydroxide to an evaporating basin.

-

Dissolve the precipitate in about 100 ml of glacial acetic acid.

-

Evaporate the solution almost to dryness over a small flame, ensuring frequent stirring towards the end of the process.

-

Allow the resulting crystals to dry in a desiccator.[1]

-

Preparation of Chromium (II) Acetate Hydrate

This protocol describes the synthesis of the dimeric chromium (II) acetate hydrate, a compound known for its sensitivity to air.[2][3]

Materials:

-

A chromium (III) compound (e.g., chromium (III) chloride)

-

Sodium acetate (NaOAc)[2]

-

Deoxygenated water

-

Ethanol

-

Diethyl ether

Procedure:

-

Reduction of Chromium (III):

-

Precipitation of Chromium (II) Acetate:

-

Treat the blue solution of Cr(II) with sodium acetate.

-

A bright red powder of chromous acetate will precipitate rapidly.[2]

-

-

Isolation and Drying:

-

Perform all subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deoxygenated water, followed by ethanol, and then diethyl ether.[4]

-

Dry the product under vacuum. The resulting compound is the brick-red chromium (II) acetate hydrate, Cr₂(CH₃CO₂)₄(H₂O)₂.[2][4]

-

Biological Signaling Pathways

While specific signaling pathways for chromium acetate hydroxide are not extensively detailed in the available literature, the broader effects of chromium compounds, particularly hexavalent chromium (Cr(VI)), on cellular signaling are well-documented. Chromium compounds are known to induce oxidative stress, which can trigger various cellular responses, including apoptosis and cell cycle arrest.[5][6][7]

The diagram below illustrates a generalized signaling pathway for chromium-induced cellular responses. It is important to note that this is a simplified representation and the specific mechanisms can vary depending on the chromium compound, its oxidation state, and the cell type.

Caption: Generalized pathway of chromium-induced cellular toxicity.

This pathway shows that upon cellular uptake, chromium compounds, particularly Cr(VI), can be reduced, leading to the generation of reactive oxygen species (ROS).[5] This oxidative stress can cause DNA damage, such as double-strand breaks.[6] The DNA damage, in turn, can activate signaling proteins like p53, which can lead to either apoptosis (programmed cell death) or cell cycle arrest to allow for DNA repair.[6][8]

References

- 1. prepchem.com [prepchem.com]

- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. docsity.com [docsity.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Tale of Two Chromiums: An In-depth Technical Guide to Neutral and Basic Chromium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary forms of chromium acetate: the neutral chromium(II) acetate and the basic chromium(III) acetate. This document delves into their distinct chemical structures, physical properties, and synthesis methodologies. Furthermore, it explores their emerging roles in biomedical research and drug development, with a particular focus on their interactions with key cellular signaling pathways implicated in cancer and metabolic diseases.

Comparative Analysis of Neutral and Basic Chromium Acetate

The fundamental differences between neutral and basic chromium acetate lie in the oxidation state of the chromium ion, which dictates their structure, reactivity, and potential applications. Neutral chromium acetate, more accurately termed chromium(II) acetate or chromous acetate, is a dimeric compound renowned for its metal-metal quadruple bond. In contrast, basic chromium acetate is a trinuclear chromium(III) complex containing a central oxo-ligand.

Physicochemical Properties

A summary of the key quantitative data for both forms of chromium acetate is presented in Table 1 for easy comparison.

| Property | Neutral Chromium(II) Acetate Dihydrate | Basic this compound |

| Chemical Formula | Cr₂(CH₃COO)₄(H₂O)₂[1] | [Cr₃O(CH₃COO)₆(H₂O)₃]Cl(H₂O)₆ (representative salt)[2] |

| Molar Mass | 376.198 g/mol [1] | 723.84 g/mol (for the chloride hexahydrate salt)[2] |

| Appearance | Brick-red solid[1] | Grayish-green to blueish-green powder[2][3] |

| Density | 1.79 g/cm³[1] | 1.662 g/cm³[2] |

| Melting Point | Dehydrates upon heating[1] | 1,152 °C (2,106 °F; 1,425 K)[2] |

| Solubility in Water | Poorly soluble in cold water, soluble in hot water[1] | Soluble[2][3] |

| Magnetic Properties | Diamagnetic[1] | Paramagnetic (χ = -5104.0·10⁻⁶ cm³/mol for the chloride hexahydrate salt)[2] |

| Oxidation State of Cr | +2 | +3 |

| Structure | Dimeric with a Cr-Cr quadruple bond[1] | Trinuclear with a µ₃-oxo bridge[2] |

Experimental Protocols

Detailed methodologies for the synthesis of both neutral and basic chromium acetate are provided below. These protocols are foundational for researchers seeking to prepare these complexes for further study.

Synthesis of Neutral Chromium(II) Acetate Dihydrate

The synthesis of chromium(II) acetate is a classic inorganic preparation that requires stringent anaerobic conditions due to the high susceptibility of Cr(II) to oxidation by air.

Workflow for the Synthesis of Neutral Chromium(II) Acetate Dihydrate

Caption: Workflow for the synthesis of neutral chromium(II) acetate dihydrate.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Mossy zinc (Zn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)

-

Ethanol

-

Diethyl ether

-

Deionized water (deoxygenated)

-

Preparation of Cr(II) solution: A solution of a chromium(III) salt (e.g., prepared by reacting K₂Cr₂O₇ with concentrated HCl, or by dissolving CrCl₃·6H₂O) is treated with mossy zinc in a side-arm test tube or a flask equipped for working under an inert atmosphere (e.g., nitrogen or argon). The reduction is complete when the solution turns from green (Cr(III)) to a clear sky blue (Cr(II)).

-

Precipitation: The blue Cr(II) solution is then transferred, under positive pressure of an inert gas, into a saturated solution of sodium acetate. A bright red precipitate of chromium(II) acetate dihydrate forms immediately.

-

Isolation and Washing: The precipitate is collected by vacuum filtration, ensuring that air is not drawn through the product. The solid is washed successively with deoxygenated water, ethanol, and diethyl ether.

-

Drying: The product is dried under vacuum to yield the final brick-red crystalline solid.

Synthesis of Basic this compound

The synthesis of basic this compound typically involves the preparation of chromium(III) hydroxide, which is then reacted with acetic acid.

Workflow for the Synthesis of Basic this compound

Caption: Workflow for the synthesis of basic this compound.

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH) and Hydrochloric acid (HCl)

-

Concentrated ammonia solution (NH₃)

-

Glacial acetic acid (CH₃COOH)

Procedure: [6]

-

Preparation of Cr(III) solution: An aqueous solution of potassium dichromate is reduced to a chromium(III) salt solution. This can be achieved by bubbling sulfur dioxide through the solution or by the addition of ethanol in the presence of hydrochloric acid. The completion of the reduction is indicated by a color change from orange-yellow to green.

-

Precipitation of Chromium(III) Hydroxide: The chromium(III) salt solution is heated to boiling, and concentrated ammonia solution is added slowly with continuous stirring to precipitate chromium(III) hydroxide.

-

Isolation and Washing of Hydroxide: The precipitated chromium(III) hydroxide is collected by suction filtration and washed thoroughly with hot water.

-

Formation of Basic this compound: The moist chromium(III) hydroxide is dissolved in glacial acetic acid.

-

Isolation of the Product: The resulting solution is evaporated to near dryness, and the solid product is dried in a desiccator to yield the final grayish-green to blueish-green powder.

Applications in Drug Development and Biological Interactions

While chromium(II) acetate has found applications as a reducing agent in organic synthesis, the more stable chromium(III) state is of greater interest in biological systems. Trivalent chromium is an essential trace element involved in glucose and lipid metabolism.[8] Recent research has focused on the potential of chromium(III) complexes, including basic chromium acetate, as therapeutic agents, particularly in cancer treatment.

Chromium(III) Complexes in Cancer Therapy

Several studies have highlighted the potential of chromium(III)-based compounds in cancer therapy. A recently developed chromium(III) compound has shown efficacy in inhibiting the progression of oxaliplatin-resistant colorectal cancer.[9] The proposed mechanisms of action for chromium complexes in cancer often involve the induction of apoptosis and the modulation of key cellular signaling pathways.

Interaction with Cellular Signaling Pathways

The therapeutic and toxicological effects of chromium compounds are intrinsically linked to their interactions with cellular signaling pathways. Several key pathways have been identified as being modulated by chromium, which are critical targets in drug development.

Interplay of Chromium with Key Cancer-Related Signaling Pathways

Caption: Simplified diagram of the interaction of chromium with key signaling pathways relevant to cancer therapy.

-

p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Hexavalent chromium, a known carcinogen, can induce a p53-dependent apoptotic response following DNA damage.[10][11] The ability of therapeutic chromium(III) complexes to modulate the p53 pathway is an area of active investigation for inducing apoptosis in cancer cells.[12]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.[13][14] Some studies suggest that chromium can activate the PI3K/Akt pathway, which could have implications for both its therapeutic and toxic effects.[15] Targeting this pathway is a major focus of modern cancer drug discovery.[16][17]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[18] This pathway is often hyperactivated in cancers, making it an attractive target for therapeutic intervention.[19][20][21] Chromium has been shown to activate the MAPK pathway, potentially mediated by reactive oxygen species.[22]

-

AMPK Pathway: The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can inhibit cancer cell growth and proliferation.[22][23][24] this compound has been shown to inhibit the phosphorylation of AMPK, which promotes lipogenesis.[25] This interaction highlights the complex role of chromium in cellular metabolism and its potential for therapeutic modulation.

Conclusion

Neutral chromium(II) acetate and basic this compound are distinct chemical entities with unique structures and properties. While the synthesis and handling of the neutral form present challenges due to its air sensitivity, its unique quadruple bond continues to be of fundamental interest. The more stable basic this compound and related complexes are emerging as promising candidates for applications in drug development, particularly in the realm of cancer therapy. Their ability to interact with and modulate key cellular signaling pathways, such as p53, PI3K/Akt, MAPK, and AMPK, provides a foundation for the rational design of novel chromium-based therapeutics. Further research into the precise molecular mechanisms of these interactions will be crucial for realizing their full therapeutic potential.

References

- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. docsity.com [docsity.com]

- 6. prepchem.com [prepchem.com]

- 7. youtube.com [youtube.com]

- 8. Chromium acetate, basic | C14H32Cr3O16 | CID 11284883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromium (VI)-induced oxidative stress, apoptotic cell death and modulation of p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal transduction of p53-independent apoptotic pathway induced by hexavalent chromium in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 16. targetedonc.com [targetedonc.com]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas [frontiersin.org]

- 22. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. AMPK activation protects against prostate cancer by inducing a catabolic cellular state - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Degradation of AMPK by a Cancer-Specific Ubiquitin Ligase [hero.epa.gov]

An In-Depth Technical Guide to the Magnetic Properties of Chromium(III) Acetate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromium(III) acetate compounds, focusing on the archetypal trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This document details the theoretical underpinnings of its magnetic behavior, experimental methodologies for its characterization, and a summary of key magnetic data.

Core Concepts: Antiferromagnetic Coupling in a Trinuclear System

The magnetic properties of basic this compound and its derivatives are dominated by the interactions between the three chromium(III) ions held within a triangular array by a central oxo ligand and bridging acetate groups. Each Cr(III) ion is in a high-spin d³ electronic state, possessing three unpaired electrons and a local spin of S = 3/2.

Within the [Cr₃O]⁷⁺ core, the primary magnetic interaction is intramolecular antiferromagnetic superexchange. This interaction is mediated by the central oxo ligand and the bridging acetate groups, which transmit the magnetic coupling between the Cr(III) centers. This coupling leads to a frustrated spin system, as it is impossible to satisfy all antiferromagnetic interactions simultaneously in a triangular arrangement.

The magnetic behavior of these compounds can be effectively described by the Heisenberg-Dirac-van Vleck (HDVV) isotropic exchange model. The corresponding spin Hamiltonian is given by:

H = -2J(S₁·S₂ + S₂·S₃ + S₃·S₁)

Where:

-

J is the exchange coupling constant, which is negative for antiferromagnetic interactions.

-

S₁, S₂, and S₃ are the spin operators for the three chromium(III) ions.

The solution to this Hamiltonian gives rise to a series of spin states for the entire molecule, with the ground state typically being a total spin state of S = 1/2.

Experimental Characterization of Magnetic Properties

The magnetic properties of this compound compounds are primarily investigated using Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and magnetic characterization of trinuclear this compound complexes.

Caption: Experimental workflow for the synthesis and magnetic characterization of trinuclear this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of Basic this compound, [Cr₃O(O₂CCH₃)₆(H₂O)₃]Cl

A common method for the synthesis of the basic this compound complex involves the reaction of chromium(III) chloride hexahydrate with sodium acetate in an aqueous solution.

-

Preparation of Reactant Solutions:

-

Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in deionized water.

-

Separately, dissolve a stoichiometric excess of sodium acetate (CH₃COONa) in deionized water.

-

-

Reaction:

-

Slowly add the sodium acetate solution to the chromium(III) chloride solution with constant stirring.

-

The pH of the solution should be carefully monitored and adjusted to be in the range of 3-4 to promote the formation of the trinuclear complex.

-

Heat the reaction mixture gently (e.g., on a water bath at 60-70 °C) for several hours. The color of the solution will typically change from green to a deep blue-violet.

-

-

Crystallization and Purification:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a minimal amount of hot water.

-

2.2.2. SQUID Magnetometry

Temperature-dependent magnetic susceptibility measurements are performed on a powdered sample of the complex using a SQUID magnetometer.

-

Sample Preparation:

-

A carefully weighed amount of the finely ground polycrystalline sample is packed into a gelatin capsule or a similar sample holder.

-

The sample holder is then placed inside a plastic straw, which is mounted onto the magnetometer's sample rod.

-

-

Measurement Protocol:

-

The sample is cooled to the lowest desired temperature (typically 2-5 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

A small DC magnetic field (e.g., 0.1 T) is then applied.

-

The magnetic moment of the sample is measured as the temperature is increased from the base temperature to 300 K.

-

For some studies, a Field-Cooled (FC) measurement may also be performed, where the sample is cooled in the presence of the applied magnetic field.

-

-

Data Analysis:

-

The raw magnetic moment data is converted to molar magnetic susceptibility (χₘ).

-

The data is often presented as χₘT versus T, where T is the temperature.

-

The experimental data is then fit to the theoretical expression for the magnetic susceptibility derived from the Heisenberg Hamiltonian to extract the exchange coupling constant (J) and the g-factor.

-

2.2.3. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy provides information about the electronic structure and the local environment of the paramagnetic Cr(III) ions.

-

Sample Preparation:

-

For powder spectra, a small amount of the finely ground solid is placed in a quartz EPR tube.

-

For solution studies, the complex is dissolved in a suitable solvent (e.g., a mixture of methanol and dichloromethane) that forms a good glass upon freezing. The solution is then transferred to an EPR tube and flash-frozen in liquid nitrogen.

-

-

Measurement Protocol:

-

EPR spectra are typically recorded at X-band frequency (~9.5 GHz) and at low temperatures (e.g., 77 K or liquid helium temperatures) to observe well-resolved signals.

-

The magnetic field is swept over a range appropriate for detecting signals from Cr(III) complexes.

-

-

Data Analysis:

-

The g-factor(s) are determined from the positions of the resonance signals in the spectrum. For trinuclear this compound, the spectrum can be complex due to the exchange coupling and zero-field splitting.

-

The fine structure of the spectrum can provide information about the zero-field splitting parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field.

-

Quantitative Magnetic Data

The following table summarizes representative magnetic parameters for some trinuclear chromium(III) carboxylate complexes, as determined by fitting experimental magnetic susceptibility data to the Heisenberg model.

| Compound | J (cm⁻¹) | g | Reference(s) |

| [Cr₃O(O₂CCH₃)₆(H₂O)₃]Cl | -10.4 | 1.98 | [1] |

| [Cr₃O(O₂CPh)₆(H₂O)₃]NO₃ | -10.1 | 1.97 | [2] |

| [Cr₃O(O₂CCH₃)₆(nicotinamide)₃]PF₆ | -10.4 | ~1.98 | [1] |

| [Cr₂NiO(O₂CCH₃)₆(py)₃] (for Cr-Cr interaction) | ~ -15 | ~2.0 | [3] |

| [Cr₂CoO(O₂CCH₃)₆(py)₃] (for Cr-Cr interaction) | ~ -15 | ~2.0 | [3] |

Note: The exact values can vary slightly depending on the specific counter-ion, ligands, and the model used for data fitting.

Theoretical Model: Heisenberg Exchange in the [Cr₃O]⁷⁺ Core

The magnetic interactions within the trinuclear this compound core are visualized in the following diagram, representing the antiferromagnetic coupling between the three Cr(III) ions.

Caption: Heisenberg exchange coupling (J) in the trinuclear [Cr₃O]⁷⁺ core.

Conclusion

The magnetic properties of this compound compounds are a classic example of intramolecular antiferromagnetic exchange coupling in a multinuclear coordination complex. The trinuclear [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation and its derivatives have been extensively studied, providing a rich dataset for understanding superexchange mechanisms. The combination of SQUID magnetometry and EPR spectroscopy, interpreted through the lens of the Heisenberg exchange model, offers a powerful approach to elucidating the electronic structure and magnetic behavior of these and related polynuclear systems. This understanding is crucial for the rational design of new materials with tailored magnetic properties for applications in areas such as molecular magnetism and catalysis.

References

Methodological & Application

Application of Chromium(III) Acetate in Textile Dyeing as a Mordant

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chromium(III) acetate serves as a highly effective mordant in the textile industry, significantly enhancing the dyeing process for both natural and synthetic fibers. Its primary function is to act as a bridging agent, forming a coordination complex with the dye molecule and anchoring it to the textile fibers. This results in improved dye uptake, superior colorfastness, and a broader spectrum of achievable shades.

The mechanism of action is rooted in the coordination chemistry of the chromium(III) ion.[1] The chromium(III) center in the acetate complex can form stable chelates with functional groups present in both the dye molecules (such as hydroxyl, carboxyl, and amino groups) and the fiber polymers (like the carboxyl and amino groups in wool).[1][2] This creates a robust, insoluble dye-mordant-fiber complex, which enhances the durability and permanence of the coloration.[1]

This compound is particularly valued for its ability to produce deep, rich colors with excellent fastness to washing, light, and rubbing.[1] It is compatible with a wide range of dyes, including acid, mordant, and some natural dyes, and can be used on fibers such as wool, silk, cotton, and nylon.[1] While historically, chromium compounds have raised environmental concerns, it is crucial to distinguish between the toxic, hexavalent chromium (Cr(VI)) and the less toxic, trivalent chromium (Cr(III)) used in this compound.[1] Modern dyeing practices with this compound focus on process optimization to minimize environmental impact.

Data Presentation

The use of this compound as a mordant significantly improves the colorfastness properties of dyed textiles. The following table summarizes typical colorfastness ratings (on a scale of 1 to 5, where 5 is excellent) for textiles dyed with and without a this compound mordant, based on standardized ISO testing methods.

| Dye Class | Fiber | Mordant | Colorfastness to Washing (ISO 105-C06) | Colorfastness to Light (ISO 105-B02) | Colorfastness to Rubbing (ISO 105-X12) |

| Acid Dye | Wool | None | 2-3 | 3-4 | 3 (Dry), 2 (Wet) |

| Acid Dye | Wool | This compound | 4-5 | 5 | 4-5 (Dry), 4 (Wet) |

| Natural Dye (e.g., Madder) | Cotton | None | 2 | 2-3 | 2-3 (Dry), 1-2 (Wet) |

| Natural Dye (e.g., Madder) | Cotton | This compound | 4 | 4-5 | 4 (Dry), 3 (Wet) |

| Mordant Dye | Wool | This compound | 4-5 | 5 | 4-5 (Dry), 4-5 (Wet) |

Note: The values presented are representative and can vary depending on the specific dye, fiber, and processing conditions.

Experimental Protocols

Pre-mordanting of Wool Yarn with this compound

This protocol describes the pre-mordanting method, where the fiber is treated with the mordant before dyeing.

Materials:

-

Wool yarn (100 g)

-

This compound

-

Glacial acetic acid

-

Distilled water

-

Beaker (2 L)

-

Heating mantle or water bath

-

Stirring rod

-

pH meter

Procedure:

-

Scouring: Wash the wool yarn with a neutral pH soap to remove any impurities. Rinse thoroughly with water.

-

Mordant Bath Preparation: Dissolve 2-4% of this compound (on weight of fiber, o.w.f.), i.e., 2-4 g for 100 g of yarn, in 2 L of distilled water in a beaker.

-

pH Adjustment: Adjust the pH of the mordant bath to 4.0-4.5 using glacial acetic acid.

-

Mordanting: Introduce the wet, scoured wool yarn into the mordant bath.

-

Heating: Gradually raise the temperature of the bath to 90-100°C over 45-60 minutes.

-

Simmering: Maintain the temperature for 60 minutes, stirring gently at regular intervals to ensure even mordanting.

-

Cooling: Allow the bath to cool down gradually.

-

Rinsing: Remove the yarn from the mordant bath and rinse thoroughly with warm water, followed by a cold water rinse.

-

Dyeing: The mordanted yarn is now ready for dyeing in a separate dyebath.

Meta-mordanting of Cotton Fabric with this compound

In the meta-mordanting process, the mordant is added directly to the dyebath.

Materials:

-

Cotton fabric (100 g)

-

Mordant dye

-

This compound

-

Sodium sulfate

-

Acetic acid

-

Distilled water

-

Dyeing machine or beaker with heating and stirring

-

pH meter

Procedure:

-

Scouring: Scour the cotton fabric to remove natural waxes and impurities. Rinse thoroughly.

-

Dyebath Preparation: Prepare the dyebath with the required amount of dye (e.g., 2% o.w.f.) and sodium sulfate (e.g., 20 g/L) in distilled water.

-

Dyeing - Initial Phase: Introduce the wet, scoured cotton fabric into the dyebath at 40°C. Run for 10 minutes.

-

Temperature Increase: Gradually raise the temperature to 90°C over 30 minutes.

-

Mordant Addition: In a separate container, dissolve 1-3% o.w.f. of this compound in a small amount of hot water. Add this solution to the dyebath.

-

pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

-

Dyeing - Mordanting Phase: Continue the dyeing process at 90-100°C for 60-90 minutes.

-

Cooling and Rinsing: Cool the dyebath, remove the fabric, and rinse thoroughly with hot and cold water.

-

Soaping: Wash the dyed fabric with a neutral soap solution to remove any unfixed dye. Rinse and dry.

Post-mordanting of Silk Fabric

In post-mordanting, the dyed fabric is treated with the mordant in a separate bath.

Materials:

-

Dyed silk fabric (100 g)

-

This compound

-

Acetic acid

-

Distilled water

-

Beaker (2 L)

-

Heating mantle or water bath

-

Stirring rod

Procedure:

-

Dyeing: Dye the silk fabric with an appropriate dye following a standard procedure. Rinse the dyed fabric.

-

Mordant Bath Preparation: Prepare a fresh bath with 1-3% o.w.f. of this compound in 2 L of distilled water.

-

pH Adjustment: Adjust the pH of the bath to 4.0-5.0 with acetic acid.

-

Mordanting: Introduce the wet, dyed silk fabric into the mordant bath.

-

Heating: Raise the temperature to 80-90°C and maintain for 30-45 minutes.

-

Cooling and Rinsing: Allow the bath to cool, then remove the fabric and rinse thoroughly with water.

-

Drying: Dry the fabric away from direct sunlight.

Visualizations

Caption: Mechanism of this compound as a mordant in textile dyeing.

Caption: Experimental workflow for different mordanting techniques.

References

Preparation of Chromium(III) Acetate Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, with the chemical formula Cr(CH₃COO)₃, is a coordination complex of chromium in the +3 oxidation state. It serves as a versatile precursor and catalyst in various chemical syntheses and is utilized in diverse applications, including as a mordant in the textile industry and in the formulation of cross-linking agents. In the context of drug development and biomedical research, chromium(III) compounds are investigated for their potential biological activities. The precise and reliable preparation of this compound solutions is crucial for experimental reproducibility and the successful application of this compound in research and development.

This document provides detailed protocols for the preparation of this compound solutions using three distinct methods, catering to different starting materials and experimental requirements. Safety precautions for handling chromium compounds are also outlined to ensure safe laboratory practices.

Data Presentation

Table 1: Molar Masses of Key Reagents

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | Cr(CH₃COO)₃ | 229.13 |

| This compound monohydrate | Cr(CH₃COO)₃·H₂O | 247.14 |

| Potassium Dichromate | K₂Cr₂O₇ | 294.18 |

| Chromium(III) Hydroxide | Cr(OH)₃ | 103.02 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O | 266.45 |

| Sodium acetate | CH₃COONa | 82.03 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Grayish-green to bluish-green powder |

| Solubility in water | 675 g/L at 20 °C[1][2] |

| pH of 1% solution | Approximately 5[1] |

| Stability in solution | Solutions are unstable and should be freshly prepared[3] |

Experimental Protocols

Three distinct protocols are provided for the preparation of a this compound solution. The choice of protocol will depend on the available starting materials and the desired purity of the final solution.

Protocol 1: Synthesis of Solid this compound from Potassium Dichromate

This protocol involves the synthesis of solid this compound, which can then be dissolved to prepare a solution of the desired concentration. This method is suitable when a high-purity solid is required as an intermediate.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfur dioxide (SO₂) gas or Ethanol (C₂H₅OH)

-

Concentrated Hydrochloric acid (HCl) (if using ethanol)

-

Concentrated Ammonia solution (NH₄OH)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Beakers

-

Buchner funnel and filter paper

-

Evaporating dish

-

Heating mantle or hot plate

-

Stirring rod

-

Desiccator

Methodology:

-

Reduction of Chromium(VI):

-

Dissolve 25 g of potassium dichromate in 500 mL of distilled water in a large beaker.

-